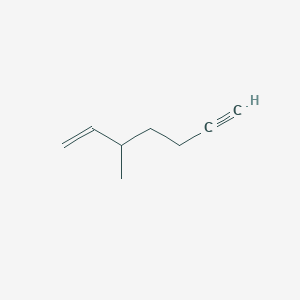

3-Methylhept-1-en-6-yne

Description

3-Methylhept-1-en-6-yne is a linear enyne compound characterized by an alkene group at position 1 and an alkyne group at position 6 of a seven-carbon chain, with a methyl substituent at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, particularly in cycloadditions or metathesis reactions.

Properties

CAS No. |

65939-60-8 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

3-methylhept-1-en-6-yne |

InChI |

InChI=1S/C8H12/c1-4-6-7-8(3)5-2/h1,5,8H,2,6-7H2,3H3 |

InChI Key |

PQBWGRWSMFTXHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC#C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylhept-1-en-6-yne can be synthesized through various methods. One common approach involves the cyclization of 3-methylhept-6-en-1-yn-3-ol dicobalt hexacarbonyl complex on the surfaces of chromatographic adsorbents . This method yields 3-oxabicyclo[3.3.0]octenes, indicating a preference for this pathway over the competitive formation of carbobicyclo[3.3.0]octenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar compounds often involves catalytic processes and the use of specialized equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylhept-1-en-6-yne undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated compounds, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

3-Methylhept-1-en-6-yne has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylhept-1-en-6-yne involves its interaction with molecular targets and pathways. For example, in enyne metathesis reactions, it forms a butadiene through the interaction with a metal carbene catalyst . This reaction is a variation of olefin metathesis and involves the formation of a metallacyclobutene intermediate .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-Methylhept-1-en-6-yne and related compounds:

Spectroscopic and Physical Properties

- IR Spectroscopy: Linear enynes like this compound typically show ν(C≡C) ~2100–2260 cm⁻¹ and ν(C=C) ~1640–1680 cm⁻¹. In contrast, cyclohexenones exhibit strong ν(C=O) ~1680–1750 cm⁻¹ .

- Thermal Stability: Cyclic enones (–4) may decompose at lower temperatures due to ring strain, whereas linear enynes are more thermally stable but prone to polymerization without stabilizers.

Research Findings and Implications

- Metathesis Potential: highlights the use of enynes in asymmetric metathesis, suggesting that this compound could serve as a substrate for generating complex carbocycles .

- Steric Effects : The methyl group in this compound may hinder regioselectivity in reactions compared to III.15e, where the hydroxyl group directs reactivity via hydrogen bonding.

- Regulatory Considerations : While references permissible concentration levels (ПДК), this likely applies to industrial handling rather than specific reactivity comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.